molecular formula C8H10ClNO2S B042296 N-(1-phenylethyl)sulfamoyl chloride CAS No. 57053-73-3

N-(1-phenylethyl)sulfamoyl chloride

Cat. No. B042296
CAS RN: 57053-73-3
M. Wt: 219.69 g/mol
InChI Key: QOPLNBUUOURXFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(1-phenylethyl)sulfamoyl chloride often involves reactions with sulfamoyl chlorides, which can be activated by Cl-atom abstraction by a silyl radical, offering a pathway to sulfonamides from alkenes. This method signifies a straightforward approach for synthesizing aliphatic sulfonamides using olefins, showcasing the compound's accessibility for further research and application in medicinal chemistry (Hell et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds related to N-(1-phenylethyl)sulfamoyl chloride is characterized by X-ray crystallography, providing precise details about their geometric configuration. For instance, the structure of 1-amidino-3-(3-sulfamoylphenyl)urea hydrochloride was determined, revealing a completely planar molecular conformation with significant sp2 hybridization of the amidinourea N atoms. This analysis highlights the importance of molecular geometry in understanding the chemical behavior and reactivity of these compounds (Sutton & Cody, 1989).

Scientific Research Applications

Efficient General Method for Sulfamoylation

A study demonstrates the use of N-(1-phenylethyl)sulfamoyl chloride in the sulfamoylation reaction of hydroxyl groups, highlighting an efficient method that accelerates the reaction in specific solvents, such as N, N-dimethylacetamide or 1-methyl-2-pyrrolidone, compared to traditionally used solvents. This method yields the highest sulfamate products without requiring a base, indicating a versatile application in organic synthesis and drug design (Okada et al., 2000).

Sulfonamide Derivatives as Cholinesterase Inhibitors

Research into sulfonamide derivatives of 2-amino-1-phenylethane, which might be synthesized using a related process, shows these molecules as potential drug candidates for Alzheimer's disease treatment. They exhibit significant enzyme inhibition activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), underscoring the compound's potential in therapeutic applications (Abbasi et al., 2014).

Activation of Sulfamoyl Chlorides for Sulfonamide Synthesis

Another study reveals that sulfamoyl chlorides, including potentially N-(1-phenylethyl)sulfamoyl chloride, can be activated using a silyl radical-mediated approach for direct access to aliphatic sulfonamides from alkenes. This method represents a novel pathway for late-stage functionalization, crucial for medicinal chemistry and drug development processes (Hell et al., 2019).

Safer Preparative Method for Nonsymmetrical Sulfamides

A safer and more convenient methodology for preparing sulfamides utilizes N-sulfamoyloxazolidinone derivatives as a synthetic equivalent to hazardous N-sulfamoyl chloride. This approach has implications for large-scale synthesis, offering a less corrosive and hazardous alternative for generating sulfamides, which are valuable in various pharmaceutical applications (Borghese et al., 2006).

Novel Synthesis Strategies and Biological Applications

The literature also discusses novel synthetic strategies utilizing N-(1-phenylethyl)sulfamoyl chloride or related compounds for creating bioactive molecules with potential antimicrobial, anticancer, and enzyme inhibition properties. These studies underscore the compound's versatility in synthesizing derivatives with significant biological activities, paving the way for new therapeutic agents (Darwish et al., 2014), (Gilles et al., 2019).

properties

IUPAC Name

N-(1-phenylethyl)sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-7(10-13(9,11)12)8-5-3-2-4-6-8/h2-7,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPLNBUUOURXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylethyl)sulfamoyl chloride

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